molecular formula C12H18O2 B12785269 Sedanolide, (3R,3aS)- CAS No. 114923-85-2

Sedanolide, (3R,3aS)-

Cat. No.: B12785269
CAS No.: 114923-85-2
M. Wt: 194.27 g/mol
InChI Key: UPJFTVFLSIQQAV-GXSJLCMTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sedanolide, (3R,3aS)-, involves several steps. One common method includes the intramolecular Diels-Alder reaction of chiral propargylester, which is prepared from optically active propargyl alcohol and 2,4-pentadienoic acid . The reaction conditions typically involve the use of catalysts and specific temperature controls to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production methods for Sedanolide, (3R,3aS)-, are less documented in the literature. the general approach would involve scaling up the synthetic routes with optimized reaction conditions to achieve high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Sedanolide, (3R,3aS)-, undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of Sedanolide, (3R,3aS)-.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sedanolide, (3R,3aS)-, is unique due to its specific stereochemistry, which contributes to its distinct bioactive properties. Compared to similar compounds, it has a more pronounced effect on the NRF2 pathway, making it particularly valuable in research focused on oxidative stress and related diseases .

Properties

CAS No.

114923-85-2

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

(3R,3aS)-3-butyl-3a,4,5,6-tetrahydro-3H-2-benzofuran-1-one

InChI

InChI=1S/C12H18O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h7,9,11H,2-6,8H2,1H3/t9-,11+/m0/s1

InChI Key

UPJFTVFLSIQQAV-GXSJLCMTSA-N

Isomeric SMILES

CCCC[C@@H]1[C@H]2CCCC=C2C(=O)O1

Canonical SMILES

CCCCC1C2CCCC=C2C(=O)O1

Origin of Product

United States

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